molecular formula C15H21Cl2N3 B14037832 8-(1-(Piperazin-1-YL)ethyl)quinoline 2hcl

8-(1-(Piperazin-1-YL)ethyl)quinoline 2hcl

Cat. No.: B14037832
M. Wt: 314.3 g/mol
InChI Key: KFFKCMHUBYEOCY-UHFFFAOYSA-N
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Description

8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a piperazine ring attached to the quinoline structure, which is further modified by an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl typically involves the reaction of quinoline derivatives with piperazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of 2-haloquinolines with anilides, which undergo alkylation, arylation, acylation, and reductive amination to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize human error.

Chemical Reactions Analysis

Types of Reactions

8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.

Scientific Research Applications

8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core with a piperazine ring and ethyl group makes it a versatile compound for various research applications.

Properties

Molecular Formula

C15H21Cl2N3

Molecular Weight

314.3 g/mol

IUPAC Name

8-(1-piperazin-1-ylethyl)quinoline;dihydrochloride

InChI

InChI=1S/C15H19N3.2ClH/c1-12(18-10-8-16-9-11-18)14-6-2-4-13-5-3-7-17-15(13)14;;/h2-7,12,16H,8-11H2,1H3;2*1H

InChI Key

KFFKCMHUBYEOCY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1N=CC=C2)N3CCNCC3.Cl.Cl

Origin of Product

United States

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